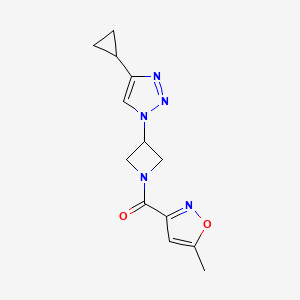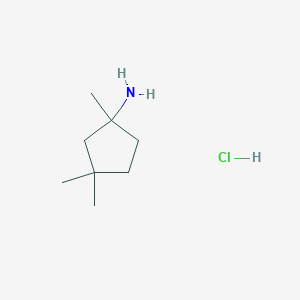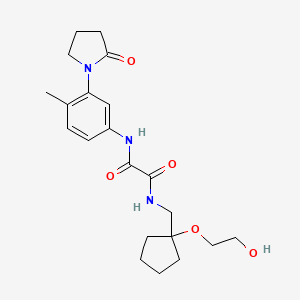
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C13H15N5O2 and its molecular weight is 273.296. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés anticonvulsivantes : Certains dérivés du 1,2,3-triazole présentent des effets anticonvulsivants. Des chercheurs ont exploré leur potentiel dans la gestion de l'épilepsie et des troubles connexes .
Activité anticancéreuse : La ressemblance structurelle du composé avec les liaisons amides en fait un échafaudage intéressant pour les médicaments anticancéreux. Par exemple, le carboxyamidotriazole, contenant un noyau 1,2,3-triazole, a montré des promesses dans le traitement du cancer .
Synthèse organique
La synthèse des 1,2,3-triazoles a fait l'objet de recherches approfondies. Diverses méthodologies existent, notamment :
Cycloaddition dipolaire 1,3 de Huisgen : Cette approche classique implique la réaction d'azides et d'alcynes pour former des 1,2,3-triazoles. Elle a été largement utilisée en synthèse organique .
Cycloaddition dipolaire 1,3 catalysée par les métaux : Les métaux de transition facilitent la formation de 1,2,3-triazoles. Ces réactions offrent une régiosélectivité et une tolérance aux groupes fonctionnels .
Cycloaddition azide-alcyne à promotion de la contrainte : Cette réaction bioorthogonale se produit sans avoir besoin de catalyseurs métalliques. Elle a des applications en biologie chimique et en bioconjugaison .
Biologie chimique
Les propriétés uniques du composé le rendent précieux en biologie chimique :
- Bioconjugaison : Les 1,2,3-triazoles servent d'excellents lieurs pour attacher des biomolécules (par exemple, des protéines, des peptides) à d'autres entités, permettant une administration et une imagerie ciblées des médicaments .
Imagerie fluorescente
Les dérivés fluorescents du 1,2,3-triazole trouvent des applications en imagerie cellulaire. Leur stabilité et leurs propriétés de fluorescence en font des sondes utiles pour visualiser les processus biologiques .
Science des matériaux
Les 1,2,3-triazoles contribuent à la science des matériaux :
Chimie des polymères : L'incorporation d'unités 1,2,3-triazole dans les polymères améliore leurs propriétés, telles que la stabilité thermique et la résistance mécanique .
Photostabilisateurs : Certains 1,4-disubstitués 1,2,3-triazoles agissent comme photostabilisateurs, protégeant les matériaux de la dégradation induite par les UV .
En résumé, la polyvalence de ce composé s'étend à la découverte de médicaments, à la synthèse organique, à la chimie supramoléculaire, à la biologie chimique, à l'imagerie fluorescente et à la science des matériaux. Ses propriétés intrigantes continuent d'inspirer les chercheurs du monde entier. 🌟
1,2,3-Triazoles : Synthèse et application biologique Molecules | Texte intégral gratuit | Synthèse de (1,2,3-triazol-4-yl)méthyl …
Mécanisme D'action
Target of Action
The primary target of this compound is the Von Hippel-Lindau (VHL) protein . VHL is a key component of the cellular machinery that degrades hypoxia-inducible factor (HIF), a transcription factor that plays a central role in cellular responses to low oxygen conditions .
Mode of Action
This compound acts as an inhibitor of the VHL protein . By inhibiting VHL, it prevents the degradation of HIF, leading to an increase in HIF levels . This results in the activation of a variety of genes involved in responses to hypoxia, including those involved in angiogenesis, erythropoiesis, and cell survival .
Biochemical Pathways
The compound affects the HIF pathway . Under normal oxygen conditions, HIF is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, which allows it to be recognized and ubiquitinated by the VHL E3 ubiquitin ligase complex . This leads to the degradation of HIF by the proteasome .
Result of Action
The inhibition of VHL and subsequent increase in HIF levels can have a variety of effects at the molecular and cellular levels. These include the promotion of angiogenesis , the process by which new blood vessels form from pre-existing vessels, and erythropoiesis , the production of red blood cells . These effects can be beneficial in the treatment of conditions such as anemia and ischemia . Additionally, the compound may also have potential applications in cancer treatment, as the HIF pathway is often dysregulated in cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the level of oxygen in the cell can affect the activity of the compound, as the HIF pathway is primarily active under low oxygen conditions Other factors, such as pH and temperature, could also potentially influence the compound’s action
Propriétés
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-8-4-11(15-20-8)13(19)17-5-10(6-17)18-7-12(14-16-18)9-2-3-9/h4,7,9-10H,2-3,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQLTHKSCSMOKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)N3C=C(N=N3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole](/img/structure/B2364378.png)



![ethyl 4-(2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2364385.png)
![(E)-2-cyano-N-(3-piperidin-1-ylsulfonylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2364387.png)


![N-cyclohexyl-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2364391.png)


![2-((difluoromethyl)thio)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2364397.png)


